Phenyl 1-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate
Phenyl 1-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate
Brand Name:
Vulcanchem
CAS No.:
111631-52-8
VCID:
VC0048692
InChI:
InChI=1S/C60H75Cl2N5O12/c1-5-7-9-11-13-15-17-19-21-26-36-75-56(70)41(3)77-58(72)43-30-33-47(61)49(38-43)63-54(68)53(67-52-35-32-45(40-51(52)65-66-67)60(74)79-46-28-24-23-25-29-46)55(69)64-50-39-44(31-34-48(50)62)59(73)78-42(4)57(71)76-37-27-22-20-18-16-14-12-10-8-6-2/h23-25,28-35,38-42,53H,5-22,26-27,36-37H2,1-4H3,(H,63,68)(H,64,69)
SMILES:
CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=C(C=C4)C(=O)OC5=CC=CC=C5)N=N3
Molecular Formula:
C60H75Cl2N5O12
Molecular Weight:
1129.2 g/mol
Phenyl 1-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate
CAS No.: 111631-52-8
Main Products
VCID: VC0048692
Molecular Formula: C60H75Cl2N5O12
Molecular Weight: 1129.2 g/mol
CAS No. | 111631-52-8 |
---|---|
Product Name | Phenyl 1-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate |
Molecular Formula | C60H75Cl2N5O12 |
Molecular Weight | 1129.2 g/mol |
IUPAC Name | phenyl 1-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate |
Standard InChI | InChI=1S/C60H75Cl2N5O12/c1-5-7-9-11-13-15-17-19-21-26-36-75-56(70)41(3)77-58(72)43-30-33-47(61)49(38-43)63-54(68)53(67-52-35-32-45(40-51(52)65-66-67)60(74)79-46-28-24-23-25-29-46)55(69)64-50-39-44(31-34-48(50)62)59(73)78-42(4)57(71)76-37-27-22-20-18-16-14-12-10-8-6-2/h23-25,28-35,38-42,53H,5-22,26-27,36-37H2,1-4H3,(H,63,68)(H,64,69) |
Standard InChIKey | QNFYWCABCJNDPF-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=C(C=C4)C(=O)OC5=CC=CC=C5)N=N3 |
Canonical SMILES | CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=C(C=C4)C(=O)OC5=CC=CC=C5)N=N3 |
Synonyms | 1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-5-carboxylic acid phenyl ester |
PubChem Compound | 14047908 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume